Tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16769193
InChI: InChI=1S/C16H26N4O3S/c1-6-22-13-9-12(18-14(19-13)24-5)17-11-7-8-20(10-11)15(21)23-16(2,3)4/h9,11H,6-8,10H2,1-5H3,(H,17,18,19)
SMILES:
Molecular Formula: C16H26N4O3S
Molecular Weight: 354.5 g/mol

Tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC16769193

Molecular Formula: C16H26N4O3S

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate -

Specification

Molecular Formula C16H26N4O3S
Molecular Weight 354.5 g/mol
IUPAC Name tert-butyl 3-[(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H26N4O3S/c1-6-22-13-9-12(18-14(19-13)24-5)17-11-7-8-20(10-11)15(21)23-16(2,3)4/h9,11H,6-8,10H2,1-5H3,(H,17,18,19)
Standard InChI Key UIYZFIHSFYAETP-UHFFFAOYSA-N
Canonical SMILES CCOC1=NC(=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C)SC

Introduction

Tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring linked to a pyrimidine derivative through an amino group. The pyrimidine moiety is further substituted with ethoxy and methylsulfanyl groups. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in targeting metabolic pathways.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. While specific protocols for tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate are not detailed in the available literature, similar compounds are often synthesized through reactions involving aminations or substitutions on pyrimidine derivatives.

Biological Activity and Potential Applications

Compounds with similar structures have been studied for their potential in treating metabolic disorders, such as type 2 diabetes, due to their ability to modulate insulin release and blood glucose levels. The unique combination of functional groups in tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate may enhance its biological activity compared to related compounds.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate-Methoxy instead of ethoxy, oxy linkage instead of amino
(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate1354020-92-0Enantiomeric form with similar functional groups
tert-Butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate1353947-06-4Piperidine instead of pyrrolidine, oxymethyl linkage

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator